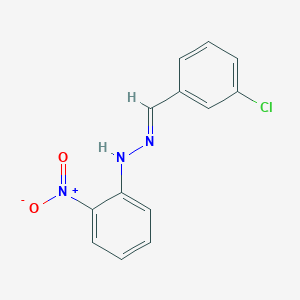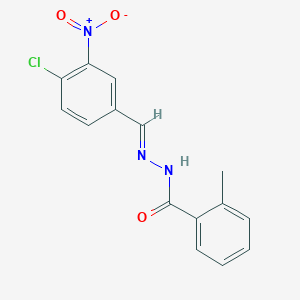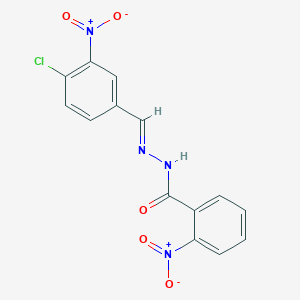![molecular formula C21H18N2O5 B325657 4-[2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B325657.png)
4-[2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl]-2-methoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl]-2-methoxyphenyl acetate is a complex organic compound with the molecular formula C21H18N2O5 and a molecular weight of 378.4 g/mol. This compound is characterized by its unique structure, which includes a naphthalene ring, a hydrazone linkage, and a methoxyphenyl acetate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-[2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl]-2-methoxyphenyl acetate typically involves the condensation of 3-hydroxynaphthalene-2-carbaldehyde with 2-methoxyphenylhydrazine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: It can participate in condensation reactions with various carbonyl compounds to form hydrazones and related derivatives.
Scientific Research Applications
4-[2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl]-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl]-2-methoxyphenyl acetate involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can be crucial in its biological activity. Additionally, its ability to undergo redox reactions plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar compounds to 4-[2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl]-2-methoxyphenyl acetate include:
4-hydroxy-2-quinolones: These compounds share a similar naphthalene structure and exhibit comparable biological activities.
Hydrazone derivatives: Compounds with hydrazone linkages are structurally related and have similar chemical reactivity.
Methoxyphenyl derivatives: These compounds have similar substitution patterns and can undergo analogous chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18N2O5 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[4-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C21H18N2O5/c1-13(24)28-19-8-7-14(9-20(19)27-2)12-22-23-21(26)17-10-15-5-3-4-6-16(15)11-18(17)25/h3-12,25H,1-2H3,(H,23,26)/b22-12+ |
InChI Key |
MZDQCFOWGSDKNE-WSDLNYQXSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O)OC |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]naphthalene-2-carbohydrazide](/img/structure/B325574.png)



![N'-[(5-bromo-2-thienyl)methylene]-3-hydroxy-2-naphthohydrazide](/img/structure/B325583.png)
![(6E)-2,4-dichloro-6-[[2-(2-nitrophenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325587.png)

![(6E)-3-(diethylamino)-6-[[2-(2-nitrophenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325590.png)
![4-hydroxy-N'-[(4-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B325591.png)


![3-iodo-N'-[(4-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B325595.png)

![N'-[4-(benzyloxy)benzylidene]-2-nitrobenzohydrazide](/img/structure/B325597.png)
